molecular formula C21H32ClNO4 B5462513 ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrochloride

ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5462513
M. Wt: 397.9 g/mol
InChI Key: HWUZDQMNTQLPEN-KQGICBIGSA-N
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Description

Ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxy group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the phenoxy group: This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with an appropriate alkyl halide.

    Introduction of the piperidine ring: This step often involves a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Esterification: The carboxylic acid group is converted to an ester using an alcohol (in this case, ethanol) in the presence of an acid catalyst.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate
  • Ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrobromide

Uniqueness

Ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4.ClH/c1-4-7-17-8-9-19(20(16-17)24-3)26-15-6-12-22-13-10-18(11-14-22)21(23)25-5-2;/h4,7-9,16,18H,5-6,10-15H2,1-3H3;1H/b7-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUZDQMNTQLPEN-KQGICBIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=C(C=C(C=C2)C=CC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=C(C=C(C=C2)/C=C/C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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